CP-809101

Catalog No.
S801338
CAS No.
479683-64-2
M.F
C15H17ClN4O
M. Wt
304.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CP-809101

CAS Number

479683-64-2

Product Name

CP-809101

IUPAC Name

2-[(3-chlorophenyl)methoxy]-6-piperazin-1-ylpyrazine

Molecular Formula

C15H17ClN4O

Molecular Weight

304.77 g/mol

InChI

InChI=1S/C15H17ClN4O/c16-13-3-1-2-12(8-13)11-21-15-10-18-9-14(19-15)20-6-4-17-5-7-20/h1-3,8-10,17H,4-7,11H2

InChI Key

PCWGGOVOEWHPMG-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CN=CC(=N2)OCC3=CC(=CC=C3)Cl

Canonical SMILES

C1CN(CCN1)C2=CN=CC(=N2)OCC3=CC(=CC=C3)Cl

Mechanism of Action:

  • CP-809101 acts as a potent and selective agonist for the serotonin 5-HT2C receptor. Agonists are molecules that mimic the effects of natural substances like serotonin by binding to specific receptors .
  • This specific receptor subtype, 5-HT2C, is involved in various physiological processes, including regulating mood, cognition, and neuroendocrine function .

Research Applications:

  • Due to its interaction with the 5-HT2C receptor, CP-809101 has been explored in animal models of several conditions, including:
    • Antipsychotic activity: Studies showed promising results for CP-809101 in reducing behaviors similar to those observed in psychosis .
    • Nicotine dependence: Research suggests CP-809101 may help reduce nicotine dependence in rats .
    • Obesity: Studies explored the potential role of CP-809101 in regulating appetite and body weight .
    • Cognitive function: Some research suggests CP-809101 may improve cognitive function in animal models .

Limitations and Future Directions:

  • Despite promising preclinical results, further research is needed to determine the safety and efficacy of CP-809101 in humans.
  • Studies have shown genotoxicity, which means it may damage genetic material, limiting its potential for therapeutic use .
  • However, CP-809101 remains a valuable tool for researchers investigating the role of the 5-HT2C receptor in various physiological processes.
  • CP-809101 is a small molecule that acts as a potent and selective agonist for the serotonin 5-HT2C receptor [].
  • It was developed by Pfizer during their research into novel therapeutics for central nervous system disorders [].
  • Early studies showed promise in animal models for conditions like obesity and psychosis [].

Molecular Structure Analysis

  • CP-809101 has a complex molecular structure with core features including a substituted indole ring and a chlorophenyl group [].
  • The specific arrangement of these groups is believed to be crucial for its interaction with the 5-HT2C receptor [].
  • In-depth analysis of the structure-activity relationship (SAR) for CP-809101 is not publicly available, but scientific literature suggests further exploration of related compounds might be beneficial [].

Chemical Reactions Analysis

  • Detailed information on the synthesis of CP-809101 is not readily available due to potential commercial confidentiality.
  • Scientific publications typically focus on the biological effects rather than the synthetic route [].
  • As a research compound, its decomposition pathways and other relevant reactions haven't been extensively studied in the public domain.

Physical And Chemical Properties Analysis

  • Specific data on physical and chemical properties like melting point, boiling point, and solubility are not readily available for CP-809101.
  • Given its intended use as a therapeutic agent, such information might be proprietary or not a primary focus in published research.
  • CP-809101 works by mimicking the effects of serotonin at the 5-HT2C receptor [].
  • This receptor plays a role in various physiological processes, including mood regulation, appetite control, and cognition [].
  • Activation of the 5-HT2C receptor by CP-809101 was hypothesized to be beneficial in conditions where these processes are disrupted [].
  • Unfortunately, promising pre-clinical results for CP-809101 were overshadowed by the discovery of genotoxicity, meaning it has the potential to damage DNA [].
  • This significantly limits its therapeutic potential due to the risk of causing cancer or other genetic mutations [].
  • Further research on CP-809101 is likely restricted to scientific investigations due to safety concerns.
Typical for organic compounds containing amine and ether functionalities. Notably, it can participate in oxidation reactions, where it may be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide. The compound also exhibits reactivity characteristic of amines, allowing for possible derivatization through acylation or alkylation reactions to modify its pharmacological properties .

As a selective 5-HT2C receptor agonist, CP-809101 demonstrates significant biological activity. In animal models, it has been shown to produce effects similar to atypical antipsychotic drugs, including inhibition of conditioned avoidance responding and reversal of hyperactivity induced by phencyclidine and d-amphetamine. The effective doses (ED50) for these activities are reported to be around 2.4 to 4.8 mg/kg . Importantly, CP-809101 has shown efficacy without inducing catalepsy at higher doses, suggesting a favorable side effect profile compared to traditional antipsychotics .

The synthesis of CP-809101 involves several steps that include the formation of the cyclopropylmethylamine structure. Initial high-throughput screening identified tranylcypromine as a lead compound, which was then modified through rational drug design principles. Key synthetic methods employed include:

  • Williamson Ether Synthesis: This method is used to create ether derivatives from alcohols and alkyl halides.
  • Chiral Preparative High-Performance Liquid Chromatography: This technique is utilized for the separation of enantiomers during synthesis.
  • Mitsunobu Reaction: This reaction facilitates the formation of ethers from alcohols and other nucleophiles under acidic conditions .

Interaction studies involving CP-809101 have primarily focused on its pharmacological profile concerning other neurotransmitter systems. It has been shown to interact with various serotonin receptors, particularly demonstrating selectivity for the 5-HT2C receptor over 5-HT2A and 5-HT2B receptors. The compound's ability to antagonize hyperactivity induced by other stimulants suggests that it may modulate dopaminergic pathways indirectly .

Several compounds share structural similarities or pharmacological profiles with CP-809101. Notable examples include:

Compound NameStructureSelectivityNotes
m-ChlorophenylpiperazinemCPPModerate 5-HT2C AgonistUsed as a research tool in psychopharmacology
MK-212MK212Selective 5-HT2C AgonistDeveloped for potential antidepressant properties
WAY-163909WAY163909Highly Selective 5-HT2C AgonistExhibits antipsychotic-like activity in preclinical studies

Uniqueness of CP-809101: CP-809101 stands out due to its high selectivity (600-fold) for the 5-HT2C receptor compared to the 5-HT2B receptor, along with its unique structural features that enhance its agonistic potency at low concentrations (EC50 = 0.11 nM) . Its potential applications in both obesity and psychosis treatment further differentiate it from similar compounds that may not exhibit such dual efficacy.

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

304.1090889 g/mol

Monoisotopic Mass

304.1090889 g/mol

Heavy Atom Count

21

UNII

A2EXW95647

Other CAS

479683-64-2

Wikipedia

CP-809101

Dates

Modify: 2023-08-15

Explore Compound Types